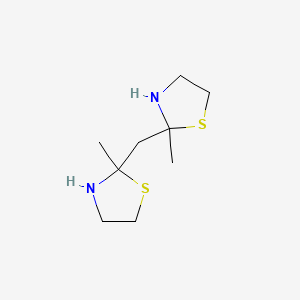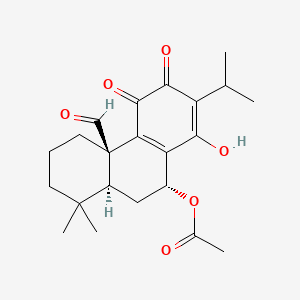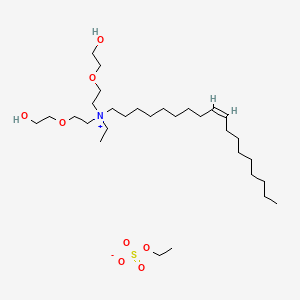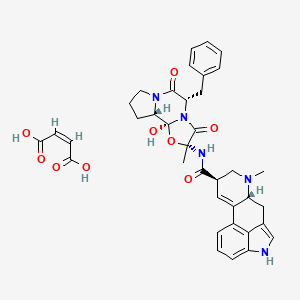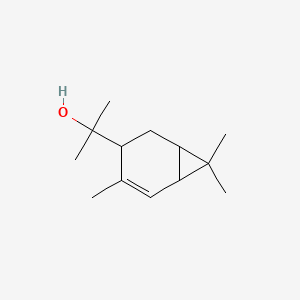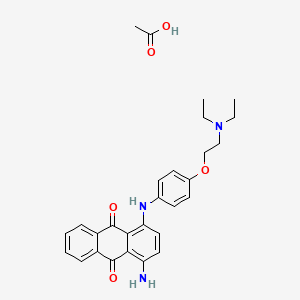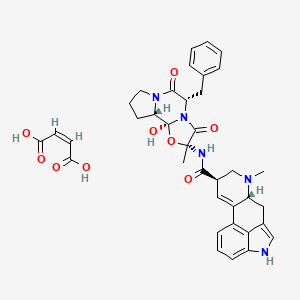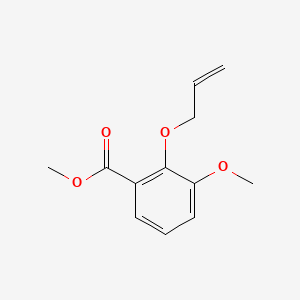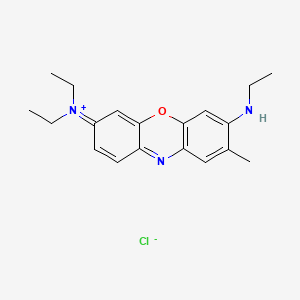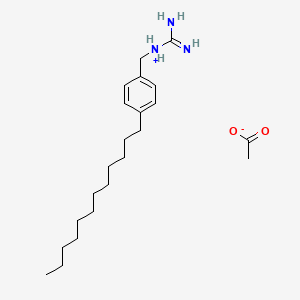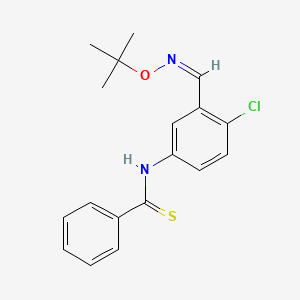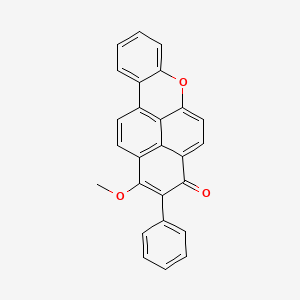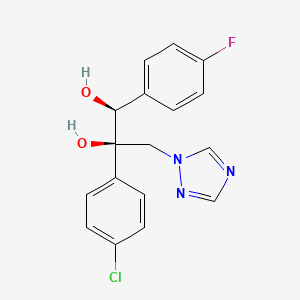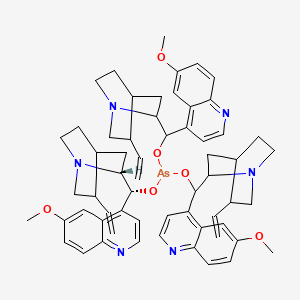
Tris((8alpha)-6'-methoxycinchonan-9(R)-ol) arsenite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite is a complex organoarsenic compound It is characterized by the presence of an arsenite core bonded to three molecules of (8alpha)-6’-methoxycinchonan-9®-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite typically involves the reaction of arsenic trioxide with (8alpha)-6’-methoxycinchonan-9®-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{As}_2\text{O}_3 + 3 \text{(8alpha)-6’-methoxycinchonan-9®-ol} \rightarrow \text{Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite can undergo various chemical reactions, including:
Oxidation: The arsenite core can be oxidized to arsenate under certain conditions.
Reduction: The compound can be reduced to form arsenic trioxide and (8alpha)-6’-methoxycinchonan-9®-ol.
Substitution: The (8alpha)-6’-methoxycinchonan-9®-ol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using suitable solvents and catalysts.
Major Products Formed
Oxidation: Arsenate derivatives.
Reduction: Arsenic trioxide and free (8alpha)-6’-methoxycinchonan-9®-ol.
Substitution: New organoarsenic compounds with different ligands.
Scientific Research Applications
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its therapeutic effects in treating certain types of cancer.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite involves its interaction with cellular components. The arsenite core can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
Arsenic Trioxide: A simpler arsenic compound with similar toxicological properties.
Arsenate Compounds: Oxidized forms of arsenite compounds.
Organoarsenic Compounds: Other compounds containing arsenic bonded to organic ligands.
Uniqueness
Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite is unique due to its specific structure and the presence of (8alpha)-6’-methoxycinchonan-9®-ol ligands. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94138-87-1 |
|---|---|
Molecular Formula |
C60H69AsN6O6 |
Molecular Weight |
1045.1 g/mol |
IUPAC Name |
[(R)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] arsorite |
InChI |
InChI=1S/C60H69AsN6O6/c1-7-37-34-65-25-19-40(37)28-55(65)58(46-16-22-62-52-13-10-43(68-4)31-49(46)52)71-61(72-59(56-29-41-20-26-66(56)35-38(41)8-2)47-17-23-63-53-14-11-44(69-5)32-50(47)53)73-60(57-30-42-21-27-67(57)36-39(42)9-3)48-18-24-64-54-15-12-45(70-6)33-51(48)54/h7-18,22-24,31-33,37-42,55-60H,1-3,19-21,25-30,34-36H2,4-6H3/t37?,38?,39?,40?,41?,42?,55-,56?,57?,58-,59?,60?,61?/m1/s1 |
InChI Key |
RHJWUDDRYOYURK-QLUGMFLWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3CC4CCN3CC4C=C)O[As](OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O[As](OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


